

In-depth Technical Guide: Pharmacological Properties of GPI-1485

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Compound of Interest

Compound Name: GPI-1485

Cat. No.: B1672109

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Abstract

GPI-1485 is a non-immunosuppressive neuroimmunophilin ligand that has been investigated for its potential neuroprotective and neuroregenerative properties. As a derivative of the immunosuppressant tacrolimus (FK-506), **GPI-1485** was designed to retain the neurotrophic effects of its parent compound without modulating the immune system. This document provides a comprehensive overview of the pharmacological properties of **GPI-1485**, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation. The information presented is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development.

Introduction

The discovery of the neurotrophic properties of immunosuppressant drugs that bind to FK506-binding proteins (FKBPs) spurred the development of non-immunosuppressive analogs.^[1] These compounds aimed to harness the potential for nerve regeneration and protection without the associated risks of immune suppression. **GPI-1485** emerged from these efforts as a promising candidate for the treatment of neurodegenerative diseases and nerve injury.^[1] It has been primarily investigated in the context of Parkinson's disease and for promoting nerve regeneration after injury, such as that occurring after prostatectomy.^[1]

Mechanism of Action

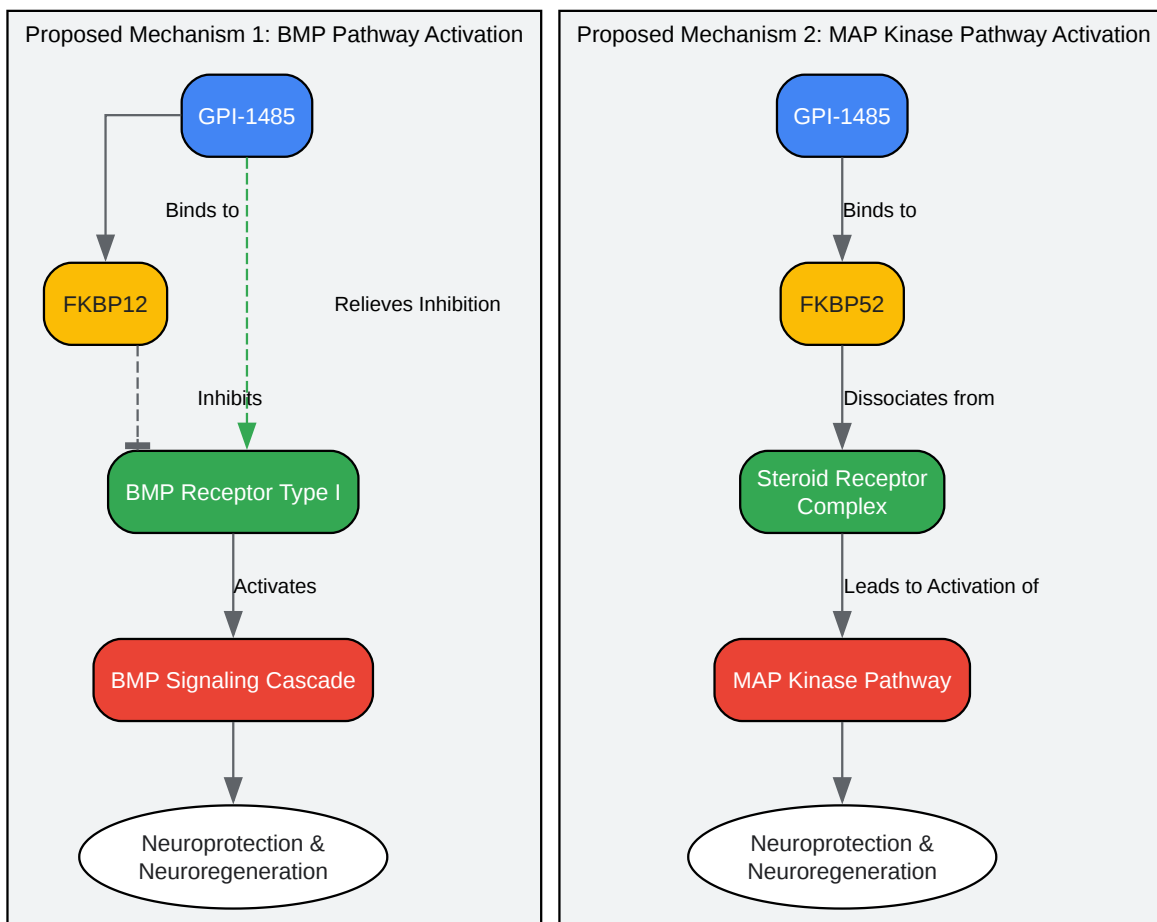
GPI-1485 is a ligand for FKBP, a family of intracellular proteins with peptidyl-prolyl isomerase (PPIase) activity.[1] However, the precise mechanism by which **GPI-1485** exerts its neurotrophic effects is a subject of ongoing investigation, with some conflicting reports in the scientific literature.

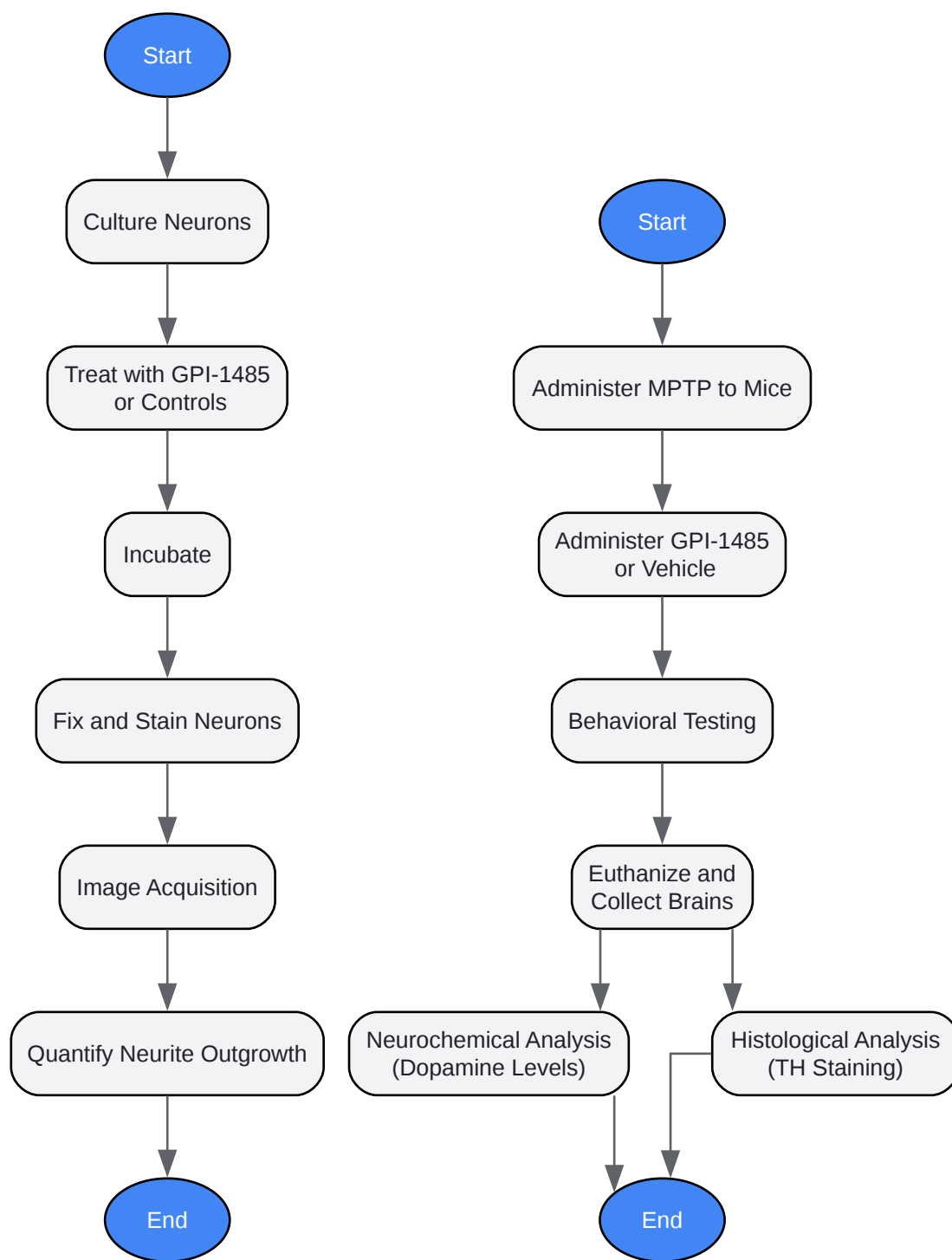
Two primary signaling pathways have been proposed:

- **Modulation of the Bone Morphogenetic Protein (BMP) Signaling Pathway:** One hypothesis suggests that by binding to FKBP12, **GPI-1485** may relieve the inhibitory effect of FKBP12 on the type I BMP receptor, leading to the activation of the BMP signaling pathway. This pathway is known to play a crucial role in neuronal survival and differentiation.
- **Activation of the Mitogen-Activated Protein (MAP) Kinase Pathway:** An alternative mechanism proposes that **GPI-1485** may interact with another member of the FKBP family, FKBP52. This interaction is thought to dissociate a complex containing the steroid receptor, leading to the activation of the MAP kinase pathway, which is involved in cell growth and differentiation, including neurite outgrowth.

It is important to note that some studies have reported negligible binding of GPI-1046, the prodrug of **GPI-1485**, to FKBP12.[2] These findings suggest that the neurotrophic effects may not be directly mediated by the inhibition of FKBP12's rotamase activity and that other FKBP family members or alternative mechanisms may be involved. Further research is required to fully elucidate the molecular targets and signaling cascades responsible for the pharmacological effects of **GPI-1485**.

Signaling Pathway of Non-Immunosuppressive FKBP Ligands





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